molecular formula C14H10INO3 B5361367 [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate

Cat. No.: B5361367
M. Wt: 367.14 g/mol
InChI Key: JFWHXUFAKIADSP-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety and an iodobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of a suitable precursor, such as 2-methylcyclohexanone, using an oxidizing agent like potassium permanganate.

    Introduction of the amino group: The amino group can be introduced via a condensation reaction with an appropriate amine.

    Coupling with 4-iodobenzoic acid: The final step involves the esterification of the intermediate with 4-iodobenzoic acid under acidic conditions, typically using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: The compound modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate can be compared with similar compounds such as dichloroanilines and bipyridyl derivatives These compounds share some structural similarities but differ in their specific functional groups and chemical properties

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c1-9-8-12(17)6-7-13(9)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWHXUFAKIADSP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.